molecular formula C10H10O B3148325 1-(3-Vinylphenyl)ethanone CAS No. 64217-99-8

1-(3-Vinylphenyl)ethanone

Cat. No.: B3148325
CAS No.: 64217-99-8
M. Wt: 146.19 g/mol
InChI Key: YJKURLAXYPVMHQ-UHFFFAOYSA-N
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Description

1-(3-Vinylphenyl)ethanone is an aromatic ketone with the molecular formula $ \text{C}{10}\text{H}{10}\text{O} $, featuring a vinyl (-CH=CH$_2$) substituent at the meta position of the phenyl ring attached to an acetyl group. The vinyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and applications in pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Vinylphenyl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of (3-vinylphenyl)phenylmethane with carbon monoxide and hydrogen in the presence of a transition metal carbonylation catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Vinylphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(3-Vinylphenyl)ethanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Vinylphenyl)ethanone involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophiles to form cationic intermediates. These intermediates then undergo further reactions to yield substituted aromatic products . The vinyl group can also participate in polymerization reactions, forming long-chain polymers with unique properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Trends :

  • Halogenated Derivatives : Chloro-substituted analogs (e.g., 3-Cl, 2,4-Cl) are typically synthesized via catalytic dehydrogenation or alkylation, yielding liquids or solids with applications in medicinal chemistry .
  • Hydroxy/Methoxy Derivatives : Polar substituents like hydroxyl and methoxy groups enhance biological activity (e.g., antioxidant effects) but may reduce volatility .
  • Nitro/Amino Derivatives: Electron-withdrawing nitro groups and electron-donating amino groups introduce reactivity contrasts, though safety data are often lacking .

Antioxidant and Anti-inflammatory Activity

  • Hydroxyl Groups: Derivatives with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit enhanced α-glucosidase inhibitory activity due to hydrogen bonding with enzyme targets .
  • Methoxy Groups: 1-(4-Hydroxy-3-methoxyphenyl)ethanone from Stellaria dichotoma shows anti-inflammatory effects, attributed to methoxy-mediated radical scavenging .

Anticancer and Antifungal Activity

  • Chloro Substituents: Chlorinated derivatives, such as 1-(3-chloro-2,6-dihydroxyphenyl)ethanone, demonstrate anticancer activity by forming enone systems that interact with cellular targets .
  • Triazole-Modified Derivatives: 1-(2,4-Dichlorophenyl)-2-(1H-triazol-1-yl)ethanone exhibits antifungal activity via CYP51 enzyme inhibition .

Catalytic Reactivity

  • Steric Effects: Bulky substituents (e.g., isopropyl in 1-(2,4,6-triisopropylphenyl)ethanone) hinder catalytic transfer hydrogenation compared to methyl analogs, highlighting steric limitations in synthetic applications .

Biological Activity

1-(3-Vinylphenyl)ethanone, also known as 3-vinylacetophenone, is an organic compound characterized by its vinyl and ketone functional groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H10O
  • Molecular Weight : 150.19 g/mol
  • CAS Number : 64217-99-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo metabolic transformations that lead to the formation of reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Cytotoxic Effects : Studies indicate that it may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Anticancer Potential

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Source:

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results showed that the compound effectively scavenged free radicals, indicating its potential use in preventing oxidative damage.

Sample Concentration (µg/mL)DPPH Scavenging Activity (%)
00
5025
10050
20085

Source:

Study on Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of this compound revealed its ability to inhibit topoisomerase I and II activities. This inhibition was linked to the compound's structural features that allow it to bind effectively to the enzyme's active site.

  • Topoisomerase I Inhibition : The IC50 value was determined to be approximately 15 µM.
  • Topoisomerase II Inhibition : The IC50 value was found to be around 20 µM.

These findings suggest that the compound could serve as a lead structure for developing novel anticancer drugs targeting these enzymes.

Cytotoxicity in Human Cell Lines

In a comparative study of various vinyl compounds, including this compound, researchers found that it exhibited higher cytotoxicity compared to structurally similar compounds. The study highlighted the importance of substituent positioning on the phenyl ring in modulating biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Vinylphenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-vinylbenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 120–140°C. Solvent choice (e.g., dichloromethane or nitrobenzene) impacts regioselectivity and byproduct formation .
  • Fries Rearrangement : Rearrange phenyl acetate precursors under acidic conditions. Temperature control (130–150°C) is critical to avoid decomposition of the vinyl group .
  • Enzymatic Approaches : Lipase-mediated acetylation can produce stereoselective derivatives, though yields are typically lower (~50%) compared to traditional methods .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : The vinyl group protons (CH₂=CH–) appear as doublets of doublets (δ 5.1–5.8 ppm). Aromatic protons adjacent to the ketone show deshielding (δ 7.5–8.0 ppm) .
  • ¹³C NMR : The carbonyl carbon resonates at ~205–210 ppm, while vinyl carbons appear at 115–125 ppm .
    • IR Spectroscopy : A strong C=O stretch near 1680–1720 cm⁻¹ confirms the ketone moiety. Vinyl C=C stretching appears at ~1600–1650 cm⁻¹ .
    • Mass Spectrometry : The molecular ion peak (m/z ≈ 160–162) and fragment ions (e.g., loss of CO from the acetyl group) validate the structure .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Friedel-Crafts synthesis of this compound?

  • Key Challenges : Over-acylation, isomerization of the vinyl group, and polymerization.
  • Optimization :

  • Use low temperatures (≤120°C) to suppress vinyl group reactivity.
  • Catalyst Modulation : Substitute AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilicity and side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance regioselectivity for para-substitution .

Q. How does the vinyl group influence the electronic properties and reactivity of this compound?

  • Electronic Effects :

  • The vinyl group acts as an electron-withdrawing substituent via conjugation, reducing electron density on the aromatic ring. This deactivates the ring toward electrophilic substitution but directs incoming electrophiles to meta/para positions .
    • Experimental Validation :
  • Hammett Constants : Use σ⁺ values to quantify substituent effects on reaction rates.
  • DFT Calculations : Predict charge distribution and reactive sites using software like Gaussian. The ketone’s carbonyl group and vinyl π-system create a conjugated electron-deficient system .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Approach :

  • Cross-validate data using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
  • Compare experimental IR and mass spectra with NIST Chemistry WebBook reference data .
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Properties

IUPAC Name

1-(3-ethenylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKURLAXYPVMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.